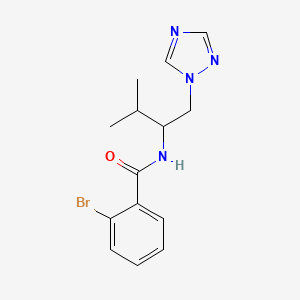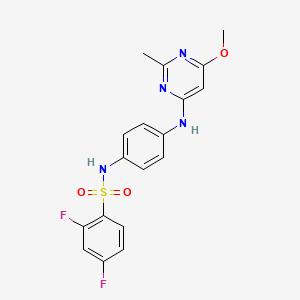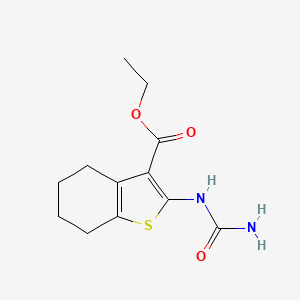
1-(4-chloro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-chloro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropane ring attached to a carboxylic acid group and a 4-chloro-1H-pyrazol-1-yl group .Wissenschaftliche Forschungsanwendungen
Experimental Studies and Computational Analysis
Research on 1-(4-chloro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid and its derivatives has contributed significantly to various scientific fields, including organic synthesis, computational chemistry, and the design of new compounds with potential applications.
Synthesis and Characterization : Studies have focused on synthesizing various derivatives of cyclopropanecarboxylic acid, exploring their chemical structures and properties. For instance, reactions involving cyclopropanecarboxylic acid lead to the formation of compounds with diverse structural features, demonstrating the versatility of this chemical in synthesis (Yıldırım, Kandemirli, & Akçamur, 2005). Similarly, the annulation of cyclopropanecarboxylates with arylhydrazines under Brönsted acid mediation offers a method for generating structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).
Computational Studies : Theoretical calculations and computational methods have been applied to understand the mechanisms and properties of cyclopropane derivatives. This includes semi-empirical AM1 calculations to study the reaction mechanisms, as well as density-functional-theory (DFT) calculations for structural determinations (Shen, Huang, Diao, & Lei, 2012).
Application in Catalysis : Copper(I) pyrazolate complexes derived from pyrazole carboxylic acids have been synthesized and applied as catalysts for the conversion of alkenes into cyclopropane derivatives. These complexes demonstrate the utility of cyclopropanecarboxylic acid derivatives in facilitating important chemical transformations (Maspero, Brenna, Galli, & Penoni, 2003).
Synthesis of Heterocycles : The reactivity of cyclopropane derivatives has been exploited to create a variety of heterocyclic compounds, showcasing the compound's role in the synthesis of biologically and pharmacologically relevant molecules. For example, the synthesis of thiadiazoles and 1,2,4-triazoles from cyclopropane dicarboxylic acid highlights the compound's contribution to the development of new heterocyclic compounds with potential applications in medicinal chemistry (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
1-(4-chloropyrazol-1-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQWMNQELZDIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2924612.png)
![2-[(Diethylamino)methyl]aniline](/img/structure/B2924613.png)
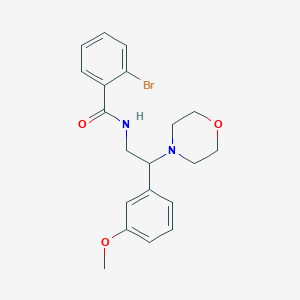
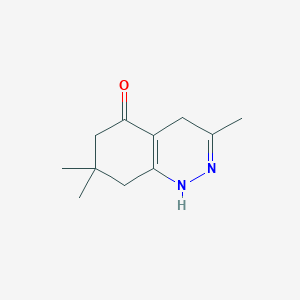
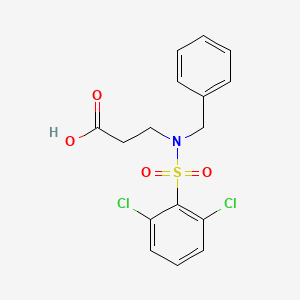
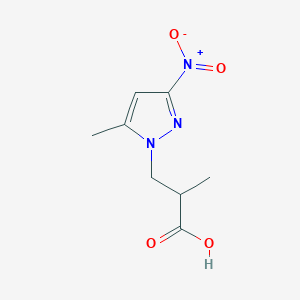
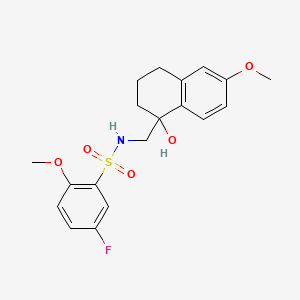
![N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide](/img/structure/B2924624.png)
![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)


